5-Azaspiro[2.4]heptane-1-carboxylic acid is a chemical compound . It is a solid in form . The SMILES string representation of the molecule is O=C(O)C1C2(C1)CCN(C(OCC3=CC=CC=C3)=O)C2
. The InChI representation is 1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
.
The synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .
The molecular structure of 5-Azaspiro[2.4]heptane-1-carboxylic acid can be represented by the SMILES string O=C(O)C1C2(C1)CCN(C(OCC3=CC=CC=C3)=O)C2
. The InChI representation is 1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
.
The key reaction in the synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid is a one-pot double allylic alkylation of an imine analogue of glycine .
5-Azaspiro[2.4]heptane-1-carboxylic acid is a solid . The CAS Number is 150543-37-6 . The MDL number is MFCD12198827 . The PubChem Substance ID is 329822927 .
5-Azaspiro[2.4]heptane-1-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which incorporates a nitrogen atom within the ring system. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its distinctive molecular architecture and reactivity. It serves as an important building block for synthesizing more complex organic molecules and has garnered interest for its biological activity.
5-Azaspiro[2.4]heptane-1-carboxylic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its derivatives are also produced, which may enhance its utility in specific applications, particularly in pharmaceuticals.
This compound falls under the category of spirocyclic compounds, specifically those containing nitrogen heteroatoms. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic acid typically involves several key steps:
The molecular formula of 5-Azaspiro[2.4]heptane-1-carboxylic acid is , with a molecular weight of 183.20 g/mol. The structural representation includes a spirocyclic framework with a nitrogen atom integrated into the ring system.
This structure imparts unique chemical properties that are significant for its reactivity and potential biological interactions.
5-Azaspiro[2.4]heptane-1-carboxylic acid can participate in various chemical reactions:
The specific conditions for these reactions depend on the reagents used and often require careful control of temperature and solvent systems to achieve optimal yields.
The mechanism of action for 5-Azaspiro[2.4]heptane-1-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The unique spirocyclic structure allows it to modulate the activity of these molecular targets, potentially leading to various biological effects, including antimicrobial and anticancer properties .
5-Azaspiro[2.4]heptane-1-carboxylic acid has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4